N-Ethylpyrazin-2-amine chemical properties and structure
N-Ethylpyrazin-2-amine chemical properties and structure
An In-depth Technical Guide to N-Ethylpyrazin-2-amine: Chemical Properties, Structure, and Synthetic Strategy
Foreword
As a Senior Application Scientist, it is my experience that the exploration of novel chemical space is the bedrock of innovation in drug discovery. The pyrazine scaffold, a privileged structure in medicinal chemistry, continues to yield compounds of significant therapeutic interest. This guide focuses on a specific, yet underexplored derivative: N-Ethylpyrazin-2-amine . While extensive literature on this exact molecule is sparse, its constituent parts—the pyrazin-2-amine core and the N-ethyl substituent—are well-characterized. This document, therefore, serves as both a repository of known principles and an expert-guided projection of the molecule's properties and potential. We will proceed by dissecting the structure, predicting its physicochemical and spectroscopic characteristics based on established chemical theory and data from analogous compounds, proposing a robust synthetic protocol, and discussing its potential applications. This approach is designed to empower researchers and drug development professionals with a foundational understanding to synthesize, identify, and utilize N-Ethylpyrazin-2-amine in their research endeavors.
Molecular Structure and Identification
N-Ethylpyrazin-2-amine is a heterocyclic aromatic amine. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement. This ring is substituted at the C-2 position with a secondary amine, where the nitrogen atom is bonded to an ethyl group. This N-alkylation distinguishes it from its isomer, 5-ethylpyrazin-2-amine, where the ethyl group is attached directly to the pyrazine ring.
The presence of the pyrazine ring, a known bioisostere for other aromatic systems, and the secondary amine functionality, a common pharmacophore, makes N-Ethylpyrazin-2-amine a molecule of considerable interest for scaffold-based drug design.[1]
| Identifier | Value |
| IUPAC Name | N-Ethylpyrazin-2-amine |
| Synonyms | 2-(Ethylamino)pyrazine |
| CAS Number | Not currently assigned. |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol [2] |
| Canonical SMILES | CCNc1ncccn1 |
| InChI Key | Inferred from structure; specific key not available. |
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The introduction of an N-ethyl group in place of a hydrogen on the 2-amino group is expected to increase lipophilicity (higher LogP) and slightly lower the boiling point compared to a ring-ethylated isomer due to the disruption of intermolecular hydrogen bonding.
| Property | Predicted Value | Rationale and References |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar small alkylamines and pyrazines.[3] |
| Boiling Point | ~160-180 °C | Extrapolated from related structures. 2-Ethylpyrazine boils at 152-153 °C.[4] The amine group will increase this. |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, DMSO, chloroform) | The pyrazine nitrogens and the secondary amine are hydrogen bond acceptors, conferring water solubility.[3] |
| XLogP3-AA | ~0.4 - 0.8 | Calculated based on the structure of 5-ethylpyrazin-2-amine (XLogP3-AA of 0.3) with adjustment for N-alkylation.[2] |
| pKa (Conjugate Acid) | ~2.5 - 3.5 | The pyrazine ring is weakly basic (pKa ~0.65).[1] The exocyclic secondary amine will be the primary basic center, but its basicity is reduced by the electron-withdrawing nature of the pyrazine ring. |
Anticipated Spectroscopic Data
For any researcher undertaking the synthesis of this compound, spectroscopic confirmation is paramount. The following are the anticipated spectral characteristics.
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¹H NMR Spectroscopy:
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Ethyl Group: A triplet integrating to 3H (CH₃) around δ 1.2-1.4 ppm, coupled to a quartet integrating to 2H (CH₂) around δ 3.3-3.5 ppm. The CH₂ quartet will be deshielded due to its proximity to the nitrogen.[5]
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Amine Proton (N-H): A broad singlet around δ 5.0-6.0 ppm, which would disappear upon D₂O exchange.[5][6]
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Pyrazine Ring Protons: Three aromatic protons exhibiting characteristic downfield shifts, likely in the δ 7.8-8.5 ppm range. Their specific shifts and coupling patterns will depend on the electronic influence of the ethylamino group.
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-
¹³C NMR Spectroscopy:
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Ethyl Group: Two aliphatic signals, with the CH₃ carbon around δ 14-16 ppm and the N-CH₂ carbon significantly deshielded to δ 40-45 ppm.[5]
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Pyrazine Ring Carbons: Four distinct signals in the aromatic region (δ 130-160 ppm). The carbon bearing the amino group (C2) will be the most upfield-shifted due to the electron-donating effect of the nitrogen.
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-
Infrared (IR) Spectroscopy:
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N-H Stretch: A single, moderately sharp absorption band in the region of 3350–3310 cm⁻¹ is the hallmark of a secondary amine.[6][7]
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C-H Stretch: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrazine ring will be observed just above 3000 cm⁻¹.
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C-N Stretch: An aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ region.[7]
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Aromatic C=N/C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrazine ring.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The compound has an odd number of nitrogen atoms (3), so according to the Nitrogen Rule, its molecular ion peak will have an odd mass-to-charge ratio (m/z) of 123.[6]
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Key Fragmentation: The most prominent fragmentation pathway for N-alkylamines is α-cleavage.[6] The expected major fragment would result from the loss of a methyl radical (•CH₃) from the ethyl group, leading to a resonance-stabilized cation at m/z = 108.
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Synthesis and Reactivity
Proposed Synthetic Protocol: N-Alkylation of 2-Aminopyrazine
The most direct and logical approach to N-Ethylpyrazin-2-amine is the nucleophilic substitution reaction between commercially available 2-aminopyrazine and an ethylating agent. This is a standard N-alkylation procedure.
Reaction Scheme: 2-Aminopyrazine + CH₃CH₂-X → N-Ethylpyrazin-2-amine (where X = Br, I)
Step-by-Step Experimental Protocol:
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyrazine (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (20-30 mL).
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Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution), to the suspension. The purpose of the base is to deprotonate the amine, increasing its nucleophilicity.
-
Alkylating Agent Addition: Stir the mixture at room temperature for 15-20 minutes. Then, add ethyl iodide or ethyl bromide (1.1 eq) dropwise via a syringe. Causality Note: Using a slight excess of the ethylating agent ensures complete consumption of the starting amine. Dropwise addition helps to control any potential exotherm.
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Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. Over-alkylation to form the tertiary diethylamine is a possible side reaction, which can be minimized by controlling stoichiometry and reaction time.
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Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure N-Ethylpyrazin-2-amine. Confirm the structure and purity using the spectroscopic methods outlined in Section 2.2.
Caption: Role of the pyrazine scaffold in drug discovery pathways.
Safety and Handling
No specific safety data sheet (SDS) exists for N-Ethylpyrazin-2-amine. Therefore, precautions must be based on data from structurally similar compounds, such as 5-Ethylpyrazin-2-amine and other alkylamines.
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GHS Hazard Statements (Inferred):
-
Harmful if swallowed (Acute toxicity, oral). [2] * Harmful in contact with skin (Acute toxicity, dermal). [2] * Causes skin irritation. [2] * Causes serious eye damage/irritation. [2] * Harmful if inhaled (Acute toxicity, inhalation). [2]* Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [8] * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9] * Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling. [8][10] * Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids. [9] * Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
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References
- AK Scientific, Inc. Safety Data Sheet for N-(Cyclohex-3-en-1-ylmethyl)-1-ethylpyrazol-4-amine.
- Fisher Scientific. (2009). Safety Data Sheet for Ethylpyrazine.
- Elan Chemical. (2018). Safety Data Sheet for Ethylpyrazine.
- Fisher Scientific. (2024). Safety Data Sheet for 2-Aminopyrazine.
- PubChem. Dimethyl[2-(pyrazin-2-yl)ethyl]amine. National Center for Biotechnology Information.
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PubChem. 2-Ethylpyrazine. National Center for Biotechnology Information. Available at: [Link]
- Enamine. Safety Data Sheet for 1-methoxypyrrolo[1,2-a]pyrazine-6-carbaldehyde.
- PubChem. 2-Ethylpyrazine | C6H8N2 | CID 26331. National Center for Biotechnology Information.
- PubChem. 5-Ethylpyrazin-2-amine | C6H9N3 | CID 22046323. National Center for Biotechnology Information.
- ChemicalBook. Ethylpyrazine CAS#: 13925-00-3.
- NIST. Pyrazine, ethyl-. National Institute of Standards and Technology.
- ECHEMI. 2-Ethylpyrazine | 13925-00-3.
- Domling, A., & Nayak, A. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(1112).
- University of Calgary. IR Spectroscopy of Amines.
- Oregon State University. Spectroscopy of Amines.
- PubChem. 4-Ethylpyridin-2-amine | C7H10N2 | CID 118425. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Michigan State University. Amine Reactivity.
- Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Sharma, R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
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